tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate

Description

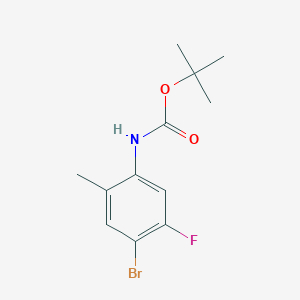

tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is a carbamate-protected aniline derivative featuring a tert-butoxycarbonyl (Boc) group. Its structure includes a bromine atom at the 4-position, fluorine at the 5-position, and a methyl group at the 2-position of the phenyl ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity .

Properties

Molecular Formula |

C12H15BrFNO2 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-5-fluoro-2-methylphenyl)carbamate |

InChI |

InChI=1S/C12H15BrFNO2/c1-7-5-8(13)9(14)6-10(7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |

InChI Key |

NZIMWAXUAAYKJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-5-fluoro-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired carbamate product .

Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the final carbamate product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl carbamates.

Oxidation Reactions: Products include oxidized derivatives of the phenyl ring.

Reduction Reactions: Products include reduced derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medical research, this compound is used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and the nature of the target enzyme. The presence of the tert-butyl group and halogen atoms can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The 5-fluoro substituent in the target compound reduces electron density compared to the 5-methoxy group in tert-butyl (2-bromo-5-methoxyphenyl)carbamate, making the former less reactive in electrophilic substitutions but more stable under acidic conditions .

- Chirality and Reactivity : Unlike the chiral epoxide-containing analog (), the target compound lacks stereocenters, simplifying synthesis but limiting applications in asymmetric catalysis .

Thermal and Spectral Properties

- NMR/LCMS Characterization : The target compound’s structure can be confirmed via 1H/13C NMR and LC/MS, analogous to the methods used for tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate in .

Biological Activity

Tert-butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is a synthetic compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrFNO2, with a molecular weight of approximately 303.15 g/mol. The compound features a tert-butyl group, a bromine atom at the para position, a fluorine atom at the meta position relative to the carbamate group, and a methyl group on the phenyl ring. This unique substitution pattern is believed to influence its reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and specificity through electronic effects. The carbamate moiety can undergo hydrolysis, releasing an active amine that may interact with biological targets, leading to inhibition or modulation of enzyme activity.

Insecticidal Properties

Research has indicated that compounds similar to this compound exhibit potential insecticidal properties by targeting acetylcholinesterase (AChE), an essential enzyme in neurotransmission in insects. Studies have shown that carbamates can act as reversible inhibitors of AChE, leading to increased levels of acetylcholine and subsequent neurotoxicity in target insects .

Anticancer Activity

In medicinal chemistry, carbamates have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, compounds containing fluorine atoms have been associated with increased potency in inhibiting cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

- Inhibition of Acetylcholinesterase : A study evaluated the efficacy of various carbamates, including this compound, against mosquito AChE. Results indicated significant inhibition at low micromolar concentrations, highlighting its potential as an insecticide .

- Anticancer Screening : In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting a substituted phenylamine (e.g., 4-bromo-5-fluoro-2-methylaniline) with tert-butyl chloroformate in the presence of a base like triethylamine. Critical conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions. Yields depend on stoichiometric ratios and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

Q. What safety protocols and personal protective equipment (PPE) are recommended when handling this compound?

Use fume hoods, nitrile gloves, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised if airborne particles are generated. Emergency measures include rinsing exposed skin/eyes with water and seeking medical evaluation .

Q. What are the key stability considerations for this compound under experimental conditions?

The compound is stable at room temperature but degrades under strong acids/bases or prolonged UV exposure. Store in sealed containers at 2–8°C. Decomposition may release toxic gases (e.g., HBr, HF), necessitating inert storage environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Systematic analysis of reaction variables (e.g., solvent polarity, base strength) using Design of Experiments (DoE) is critical. For example, trifluoromethylation steps (as in analogous compounds) require precise temperature control to minimize halogen exchange byproducts .

Q. What strategies optimize the regioselective functionalization of the aromatic ring in downstream reactions?

The bromine atom at the 4-position is highly reactive toward Suzuki-Miyaura coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/water mixtures at 60–80°C. Fluorine’s electron-withdrawing effect directs electrophilic substitution to the 5-position .

Q. How can computational approaches predict the compound’s reactivity with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with enzymes like kinases. Focus on hydrogen bonding (carbamate carbonyl) and hydrophobic contacts (tert-butyl group) to refine inhibitor designs .

Q. What advanced purification techniques address solubility challenges during scale-up?

Use recrystallization in hexane/ethyl acetate mixtures or preparative HPLC with C18 columns. For lipophilic impurities, silica gel chromatography with gradient elution (1–5% MeOH in DCM) improves separation .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity?

Bromine’s larger atomic radius enhances van der Waals interactions in enzyme pockets, as seen in SAR studies of analogous carbamates. Chlorine analogs show reduced potency in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.